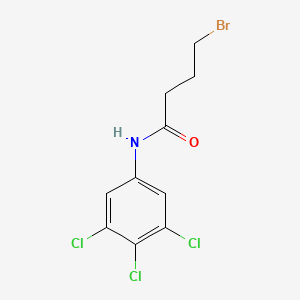![molecular formula C19H16N2O3 B14172914 Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate CAS No. 922525-28-8](/img/structure/B14172914.png)
Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide is an organic compound with a complex structure that includes a pyrazine ring substituted with methoxycarbonyl and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by oxidation to introduce the pyrazine 1-oxide functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the pyrazine 1-oxide to its corresponding pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the parent pyrazine compound.
Aplicaciones Científicas De Investigación
2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Methoxycarbonyl)phenyl]-6-(4-chlorophenyl)pyrazine 1-oxide
- 2-[4-(Methoxycarbonyl)phenyl]-6-(4-ethylphenyl)pyrazine 1-oxide
Uniqueness
2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
922525-28-8 |
|---|---|
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
methyl 4-[6-(4-methylphenyl)-1-oxidopyrazin-1-ium-2-yl]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-13-3-5-14(6-4-13)17-11-20-12-18(21(17)23)15-7-9-16(10-8-15)19(22)24-2/h3-12H,1-2H3 |
Clave InChI |
GXFZQVMNYWUSLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=CC(=[N+]2[O-])C3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
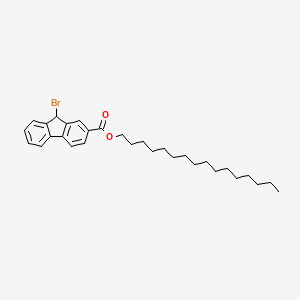
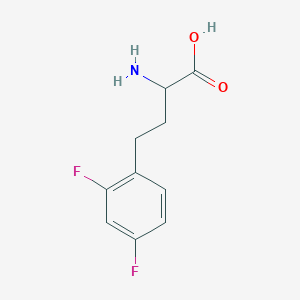
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
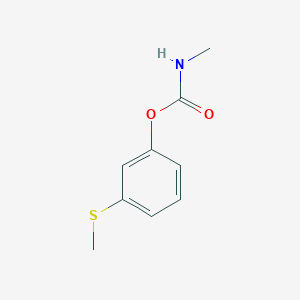

![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
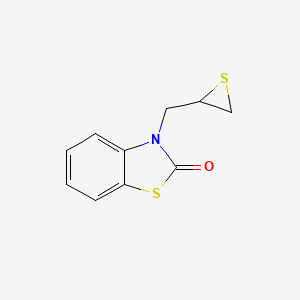
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

